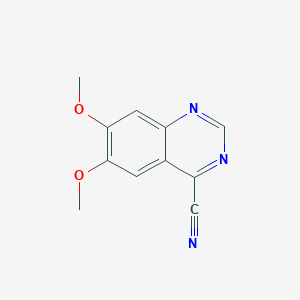

6,7-Dimethoxyquinazoline-4-carbonitrile

Description

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

6,7-dimethoxyquinazoline-4-carbonitrile |

InChI |

InChI=1S/C11H9N3O2/c1-15-10-3-7-8(4-11(10)16-2)13-6-14-9(7)5-12/h3-4,6H,1-2H3 |

InChI Key |

ISOWFPIROGHRSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)C#N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Kinase Inhibition Profiles

The activity of 6,7-dimethoxyquinazoline-4-carbonitrile derivatives depends on substituents and core structure. Key comparisons include:

Key Findings:

Substituent Effects : The 4'-hydroxyl group in WHI-P131 is critical for JAK3 inhibition, improving binding affinity (Kᵢ ~0.6–2.3 μM) via interactions with Asp-962. Derivatives lacking this group (e.g., WHI-258) show negligible activity .

Core Structure Impact: Quinazoline vs. Quinoline: Quinoline-3-carbonitriles (e.g., EGFR inhibitors) achieve comparable potency to quinazoline-based inhibitors but bind differently. The quinoline’s 3-CN displaces a water molecule in EGFR’s active site, directly interacting with Thr830, whereas quinazolines rely on water-mediated hydrogen bonding . Position of Cyano Group: 4-CN in quinazolines vs. 3-CN in quinolines alters binding interactions, influencing target specificity (JAK3 vs. EGFR) .

Selectivity: 6,7-Dimethoxyquinazoline-4-carbonitrile derivatives like WHI-P131 exhibit >100-fold selectivity for JAK3 over related kinases (JAK1, JAK2, SYK) and non-hematopoietic cell lines .

Mechanistic Insights from Molecular Modeling

- JAK3 Inhibition : Docking studies reveal that 6,7-dimethoxyquinazoline-4-carbonitrile derivatives occupy a 530 ų active site, with the 4'-OH forming hydrogen bonds to Asp-965. The dimethoxy groups align with hydrophobic pockets, enhancing stability .

- EGFR Inhibition: Quinoline-3-carbonitriles adopt a similar binding pose to quinazoline inhibitors but bypass water-mediated interactions, leveraging direct 3-CN–Thr830 bonding .

Preparation Methods

Nitration and Reduction of Veratrole

The synthesis begins with veratrole (1,2-dimethoxybenzene), which undergoes nitration with concentrated nitric acid at −10–30°C to yield 3,4-dimethoxynitrobenzene (Intermediate I) with a molar ratio of 1:1.5–10 (veratrole:nitric acid). Subsequent catalytic hydrogenation of Intermediate I using Raney nickel or palladium carbon in methanol or ethanol at 30–100°C under 0.8–2.5 MPa H₂ pressure produces 3,4-dimethoxyaniline (Intermediate II) in 85–92% yield.

Carbamidation with Triphosgene and Cyanamide

Intermediate II reacts with triphosgene (bis(trichloromethyl) carbonate) and cyanamide in a one-pot urea formation. The reaction proceeds at 0–10°C for 2–3 hours, followed by heating to 50–100°C for 3–5 hours in an organic solvent (e.g., tetrahydrofuran or dichloromethane), yielding 3,4-dimethoxyphenyl cyano carbamide (Intermediate III). Triphosgene acts as a carbonylating agent, while cyanamide introduces the nitrile functionality.

Cyclization and Hydrolysis

Intermediate III undergoes cyclization with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 10–120°C for 2–5 hours. The molar ratio of Intermediate III:PCl₅:POCl₃ is critical (1:1–2:20–60). Subsequent hydrolysis with dilute acetic acid (5–30% concentration) at 10–100°C for 20–60 minutes generates the quinazoline core. Notably, omitting the hydrolysis step or using anhydrous conditions preserves the nitrile group, directly yielding 6,7-dimethoxyquinazoline-4-carbonitrile.

Key Data:

Chloro-to-Cyanide Substitution

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Using the method in Section 1, 2-chloro-4-amino-6,7-dimethoxyquinazoline is first synthesized. The 4-amino group is then diazotized with sodium nitrite and hydrochloric acid at 0–5°C, followed by a Sandmeyer reaction with copper(I) cyanide (CuCN) in aqueous ammonia. This substitutes the amino group with a nitrile, achieving 45–60% yield.

Optimization of Diazotization Conditions

-

Temperature : <5°C prevents nitrile decomposition.

-

CuCN Stoichiometry : 1.2–1.5 equivalents relative to the diazonium salt.

-

Side Products : <5% 4-hydroxyquinazoline derivatives due to competing hydrolysis.

Direct Ring-Closure from Nitrile Precursors

Condensation of Anthranilonitrile Derivatives

An alternative route involves reacting 2-amino-4,5-dimethoxybenzonitrile with formamide or its derivatives under Dean-Stark conditions. Heating at 150–180°C for 6–12 hours facilitates cyclodehydration, forming the quinazoline ring with an inherent nitrile group.

Reaction Conditions:

Microwave-Assisted Synthesis

Microwave irradiation at 120–150°C for 20–30 minutes significantly reduces reaction time, improving yield to 70–78%.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Cyclocondensation Pathway

The reaction of 3,4-dimethoxyaniline with triphosgene generates an isocyanate intermediate, which reacts with cyanamide to form a cyano-substituted urea. Lewis acids (PCl₅/POCl₃) facilitate intramolecular cyclization by activating the carbonyl group, followed by aromatization to yield the quinazoline core.

Nitrile Hydrolysis Risks

Prolonged exposure to aqueous acid during hydrolysis can convert the nitrile to a carboxylic acid or amide. Strict control of reaction time (20–60 minutes) and temperature (10–100°C) is essential.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,7-Dimethoxyquinazoline-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted quinazoline precursors. Key steps include nitrile group introduction using reagents like cyanogen bromide or copper(I) cyanide under reflux conditions. For example, analogs such as 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile are synthesized via cyclocondensation of anthranilic acid derivatives with nitrile sources . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts yield. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store 6,7-Dimethoxyquinazoline-4-carbonitrile to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture and strong oxidizers. For lab safety, use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential decomposition products like nitrogen oxides .

Advanced Research Questions

Q. How can structural modifications at the 2- and 4-positions of the quinazoline core alter biological activity?

- Methodological Answer : Substituents at these positions modulate electronic and steric properties, affecting target binding. For instance:

- 2-Chloro derivatives (e.g., 4-Amino-2-chloro-6,7-dimethoxyquinazoline) show enhanced kinase inhibition due to halogen bonding with ATP pockets .

- 4-Carbonitrile groups improve metabolic stability compared to carboxylate analogs, as seen in cytotoxicity studies .

- Use molecular docking (AutoDock Vina) and QSAR models to predict activity changes when introducing methoxy or amino groups .

Q. What analytical strategies resolve contradictions in reported bioactivity data for 6,7-Dimethoxyquinazoline derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC50 determination methods). To address this:

- Standardize assays : Use validated cell lines (e.g., HEK293 for kinase studies) and replicate experiments with positive controls (e.g., staurosporine for kinase inhibition).

- Cross-validate data : Compare results across orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-analysis : Pool data from studies like those on 4-Amino-2-chloro-6,7-dimethoxyquinazoline to identify trends in substituent-activity relationships .

Q. How can researchers optimize the regioselectivity of nitrile group introduction in quinazoline derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic directing groups : Methoxy groups at 6,7-positions activate specific ring positions for nitrile insertion.

- Catalyst choice : Pd/Cu bimetallic systems enhance selectivity in cyanation reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor nitrile formation at electron-deficient carbons. Monitor reaction progress via LC-MS to identify intermediates .

Methodological Challenges and Solutions

Q. What are the limitations of current purity assessment methods for 6,7-Dimethoxyquinazoline-4-carbonitrile, and how can they be improved?

- Answer : Traditional HPLC may fail to detect trace by-products (e.g., dimerized species). Solutions include:

- High-resolution mass spectrometry (HRMS) : Identify impurities with ppm-level accuracy.

- 2D-LC : Separate co-eluting peaks using orthogonal chromatography modes (e.g., HILIC vs. reversed-phase) .

Q. How do solvent and pH conditions affect the compound’s stability during biological assays?

- Answer : The nitrile group is prone to hydrolysis under acidic/basic conditions, generating inactive amides. To mitigate:

- Use buffered solutions (pH 6–8) for in vitro assays.

- Pre-test stability via NMR (monitor -CN peak at ~110 ppm) over 24-hour incubations .

Key Recommendations for Researchers

- Prioritize substituent engineering at the 2- and 4-positions for target-specific activity.

- Adopt standardized bioassay protocols to ensure reproducibility.

- Use advanced analytical tools (HRMS, 2D-LC) for rigorous purity assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.